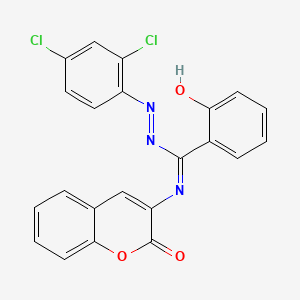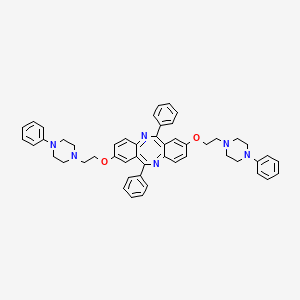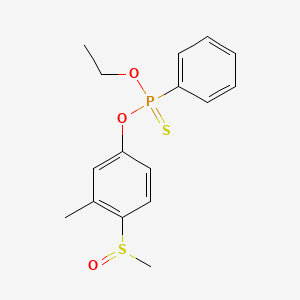
Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester is a chemical compound with the molecular formula C16H19O3PS2. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a phosphonothioic acid group, an ethyl ester, and a phenyl ring substituted with a methyl and a methylsulfinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester involves several steps. One common method includes the reaction of phenylphosphonothioic dichloride with ethanol to form the ethyl ester. This intermediate is then reacted with 3-methyl-4-(methylsulfinyl)phenol under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The phosphonothioic acid group can be reduced to a phosphine.
Substitution: The ethyl ester can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding phosphine.
Substitution: The major products are the substituted esters.
Scientific Research Applications
Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester involves its interaction with specific molecular targets. The phosphonothioic acid group can form strong bonds with metal ions, making it an effective chelating agent. The methylsulfinyl group can undergo redox reactions, influencing the compound’s reactivity and biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonothioic acid O-ethyl O-(4-nitrophenyl) ester: Similar structure but with a nitro group instead of a methylsulfinyl group.
Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-methoxyphenyl) ester: Similar structure but with a methoxy group instead of a methylsulfinyl group.
Uniqueness
Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. This group can undergo redox reactions, making the compound versatile in various applications.
Properties
CAS No. |
82679-91-2 |
|---|---|
Molecular Formula |
C16H19O3PS2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
ethoxy-(3-methyl-4-methylsulfinylphenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H19O3PS2/c1-4-18-20(21,15-8-6-5-7-9-15)19-14-10-11-16(22(3)17)13(2)12-14/h5-12H,4H2,1-3H3 |
InChI Key |
VVBWXCYEIXRLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2)S(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


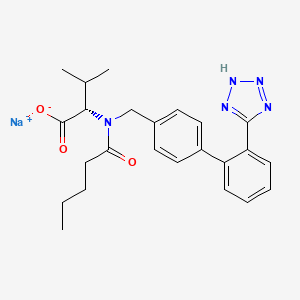
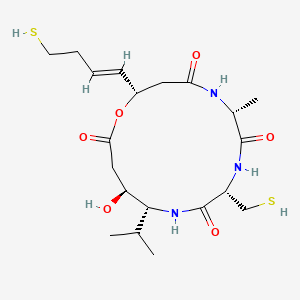
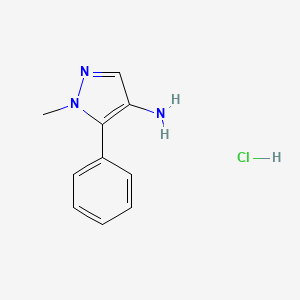
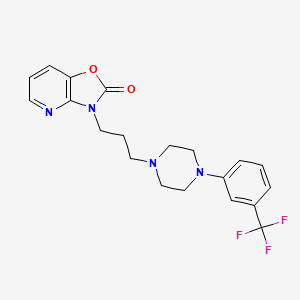
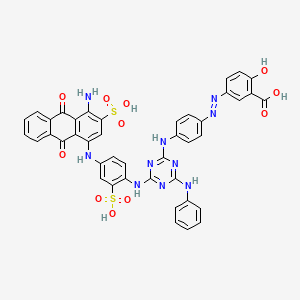
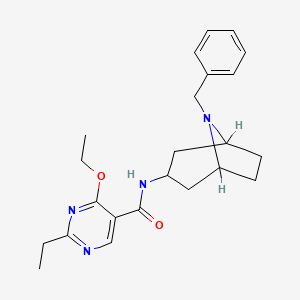
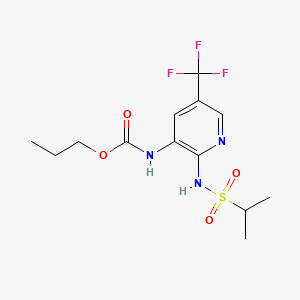
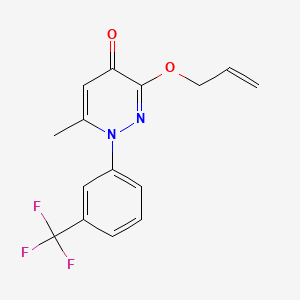

![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol](/img/structure/B12743418.png)
